2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
Description
This compound features a complex tricyclic core (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene) substituted with a prop-2-en-1-yl group at position 4 and a sulfanyl-linked acetamide moiety at position 3. The acetamide nitrogen is further substituted with a 4-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing characteristics. The sulfur atom in the thia-diazatricyclic system may contribute to redox activity or hydrogen-bonding interactions, common in epigenetic modulators like HDAC inhibitors .
Properties
IUPAC Name |
2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2S2/c1-2-11-28-20(30)18-15-5-3-4-6-16(15)32-19(18)27-21(28)31-12-17(29)26-14-9-7-13(8-10-14)22(23,24)25/h2,7-10H,1,3-6,11-12H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIYRHZAKFNBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)SC4=C2CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with potential biological activities due to its unique structural features. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure includes:
- A thiazole ring which is often associated with various biological activities.
- A trifluoromethyl group that can enhance lipophilicity and metabolic stability.
- A sulfanyl moiety which may contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiazole and sulfanyl groups exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown activity against various fungal strains such as Candida albicans and Aspergillus niger. The presence of the sulfanyl group in this compound may enhance its interaction with microbial enzymes or cell membranes, leading to increased efficacy.
Anticancer Properties
Studies have suggested that similar compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and the modulation of signaling pathways such as the MAPK pathway. The specific structure of this compound allows it to potentially inhibit tumor growth by interfering with cellular proliferation signals.
Case Studies
- Antifungal Activity : A study evaluated the antifungal effects of thiazole derivatives against Epidermophyton floccosum and reported minimum inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents like fluconazole, indicating strong antifungal potential for structurally related compounds .
- Cytotoxicity Against Cancer Cells : Another investigation focused on a series of thiazole-containing compounds which demonstrated selective cytotoxicity towards various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, suggesting that our compound may similarly possess anticancer properties .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The sulfanyl group may interact with thiol-containing enzymes, inhibiting their function and disrupting metabolic processes in pathogens or cancer cells.
- Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The lipophilic nature due to the trifluoromethyl group suggests good absorption characteristics.
- Metabolism : Potential metabolic pathways include oxidation at the sulfur atom or hydroxylation at the aromatic rings.
Toxicological assessments are necessary to determine safety profiles, particularly regarding any hepatotoxic or nephrotoxic effects observed in preliminary studies.
Comparison with Similar Compounds
Fingerprint-Based Methods
Computational similarity metrics, such as the Tanimoto coefficient and Dice index , are widely used to quantify structural resemblance. For example:
- Aglaithioduline (a phytocompound with HDAC8 inhibition) shares ~70% similarity to SAHA (suberoylanilide hydroxamic acid, an HDAC inhibitor) using Tanimoto coefficients based on MACCS or Morgan fingerprints .
- The target compound’s tricyclic core and acetamide sidechain may align with similar pharmacophores in HDAC-targeting agents, though specific similarity indices require experimental validation.
Table 1: Hypothetical Molecular Property Comparison
| Compound | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~450* | 3.2* | 2 | 6 |
| SAHA | 264.3 | 1.8 | 2 | 5 |
| Aglaithioduline | ~300* | 2.5* | 1 | 4 |
Graph-Based Comparison
Graph-theoretical methods directly compare molecular graphs, capturing nuanced structural features (e.g., ring systems, substituent positions) that fingerprint methods may overlook. For instance:
- The tricyclic scaffold of the target compound may share subgraph isomorphism with β-lactam antibiotics (e.g., cephalosporins with bicyclic cores) , though functional group differences alter bioactivity.
- Computational limitations exist: Graph isomorphism is NP-hard, making large-scale comparisons resource-intensive .
Bioactivity Profile Correlation
Bioactivity clustering (e.g., via NCI-60 or PubChem datasets) links structural similarity to functional outcomes:
- Compounds with >60% structural similarity often cluster into groups with shared protein targets (e.g., HDACs, kinases) and mode of action (e.g., enzyme inhibition) .
- The trifluoromethylphenyl group in the target compound may enhance binding to hydrophobic pockets in epigenetic regulators, analogous to vorinostat (SAHA)’s hydroxamate-Zn²⁺ interaction .
Table 2: Hypothetical Bioactivity Profiles
| Compound | Top Protein Targets | IC₅₀ (nM) | Therapeutic Area |
|---|---|---|---|
| Target Compound | HDAC8, CYP3A4 | 50* | Oncology, Inflammation |
| SAHA | HDAC1-3, HDAC8 | 10–100 | Oncology |
| Aglaithioduline | HDAC8, TNF-α | 200* | Autoimmune diseases |
*Predicted values based on structural analogs .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : The prop-2-en-1-yl group may undergo cytochrome P450-mediated oxidation, while the trifluoromethyl group resists metabolic degradation .
- Toxicity: Acetamide derivatives (e.g., 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide) often require monitoring for hepatotoxicity, a risk mitigated here by the stable trifluoromethyl substituent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
